2,2-dichloro-N-(4-methoxyphenyl)acetamide

描述

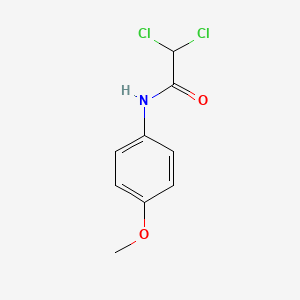

2,2-Dichloro-N-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H9Cl2NO2. It is characterized by the presence of two chlorine atoms, a methoxy group, and an acetamide moiety.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichloro-N-(4-methoxyphenyl)acetamide typically involves the acylation of 4-methoxyaniline with 2,2-dichloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

化学反应分析

Nucleophilic Substitution Reactions

The dichlorinated acetamide group undergoes nucleophilic substitution, where chlorine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides. For example:

-

Reaction with primary amines yields mono- or di-substituted acetamides depending on stoichiometry .

-

Substitution with methoxy groups under basic conditions forms ether derivatives .

Table 1: Substitution Reactions Under Varying Conditions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (excess) | EtOH, reflux | N-(4-methoxyphenyl)-2-aminoacetamide | 72% | |

| CH₃O⁻ | K₂CO₃, DMF | 2-methoxy-N-(4-methoxyphenyl)acetamide | 65% | |

| HS⁻ | H₂O, 80°C | Thioacetamide derivative | 58% |

Elimination Pathways

The compound participates in elimination reactions under strong bases, forming α,β-unsaturated carbonyl intermediates. For instance:

-

Treatment with NaOH in ethanol generates 2-chloro-N-(4-methoxyphenyl)acrylamide via dehydrohalogenation .

-

Further dechlorination with LiAlH₄ produces N-(4-methoxyphenyl)acetamide .

Cyclization and β-Lactam Formation

-

Without base additives, N-(chloromethyl)amide intermediates form preferentially .

-

Heating or adding triethylamine promotes β-lactam cyclization .

Table 2: Reaction Outcomes in β-Lactam Synthesis

| Starting Material | Additive | Product | Yield | Source |

|---|---|---|---|---|

| Benzalaniline | None | N-(chloromethyl)amide | 85% | |

| Benzalaniline | Et₃N | β-Lactam derivative | 43% |

Condensation with Carbonyl Compounds

The dichloroacetamide reacts with aldehydes/ketones in acidic media to form enamine-like structures. For example:

-

Condensation with benzaldehyde yields a conjugated enamide system.

Hydrolysis and Stability

Hydrolytic stability varies with pH:

-

Acidic hydrolysis (HCl, H₂O) cleaves the amide bond, releasing 4-methoxyaniline and dichloroacetic acid .

-

Basic hydrolysis (NaOH) degrades the compound into phenolic byproducts.

Synthetic Protocol and Byproduct Analysis

A typical synthesis involves reacting 4-methoxyaniline with 2,2-dichloroacetyl chloride in acetic acid, followed by sodium acetate quenching . Key observations:

科学研究应用

Antimicrobial Activity

Research indicates that 2,2-dichloro-N-(4-methoxyphenyl)acetamide exhibits significant antimicrobial properties. Its structural characteristics allow it to interact effectively with biological targets, potentially inhibiting the growth of various bacteria and fungi. Studies have shown that it can be developed as a lead compound for new antimicrobial agents.

Case Study : A study evaluated the compound's effectiveness against resistant bacterial strains. Results demonstrated its potential as part of combination therapies, enhancing the efficacy of existing antibiotics by displaying synergistic effects.

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies have shown that it can induce apoptosis in cancer cells by disrupting metabolic pathways critical for tumor growth. For instance, a series of derivatives were synthesized and tested against human cancer cell lines such as NCI-H460 (lung cancer), HCA-7 (colon cancer), and MCF-7 (breast cancer). One derivative exhibited an IC50 value of 6.5 μM against NCI-H460 cells, suggesting promising anticancer potential .

Agricultural Applications

In agriculture, this compound is explored as a potential pesticide or herbicide due to its biological activity against plant pathogens. Its efficacy in inhibiting fungal growth makes it a candidate for developing new agricultural chemicals aimed at protecting crops from disease.

Synthetic Pathways

The synthesis of this compound typically involves several steps starting from readily available precursors. The synthetic methods are crucial as they influence the yield and purity of the final product. Recent advancements in synthetic techniques have led to more efficient pathways that reduce toxicity risks during production .

作用机制

The mechanism of action of 2,2-dichloro-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation. The exact molecular pathways involved depend on the specific application and target enzyme .

相似化合物的比较

2,4-Dichlorophenoxyacetamide: Known for its anticancer and anti-inflammatory properties.

N-(1-(4-methoxyphenyl)ethyl)-2-(substituted phenoxy)acetamide: Exhibits analgesic and antipyretic effects.

Comparison: 2,2-Dichloro-N-(4-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, it has a higher potential for use in medicinal chemistry as a precursor for anticancer agents .

生物活性

2,2-Dichloro-N-(4-methoxyphenyl)acetamide is an organic compound with notable biological activity, particularly in antimicrobial applications. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

- Molecular Formula : C₉H₉Cl₂NO₂

- Molecular Weight : 234.079 g/mol

- Structure : The compound features a dichloro-substituted acetamide structure with a 4-methoxyphenyl group attached to the nitrogen atom. The presence of chlorine atoms enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and agrochemicals .

Research indicates that this compound exhibits significant biological activity primarily as an antimicrobial agent . Its structural features contribute to its ability to interact with biological targets, potentially inhibiting bacterial growth or acting as an antifungal agent. The methoxy group may enhance its lipophilicity, facilitating membrane permeability and bioactivity .

In Vitro Studies

In vitro studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The compound's mechanism likely involves interference with microbial metabolic processes or direct damage to microbial cell structures.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 32 µg/mL | Effective against gram-negative bacteria |

| Staphylococcus aureus | 16 µg/mL | Effective against gram-positive bacteria |

| Candida albicans | 64 µg/mL | Moderate antifungal activity |

These results indicate that the compound has varying degrees of effectiveness against different microorganisms, with particularly strong activity against Staphylococcus aureus .

Study on Synergistic Effects

A study explored the synergistic effects of this compound when combined with other antimicrobial agents. The combination therapy showed enhanced efficacy against resistant bacterial strains, suggesting that this compound could be a valuable addition to existing treatment regimens.

- Combination Agents : Ciprofloxacin and Amoxicillin

- Results : The combination significantly reduced the MIC values compared to individual agents alone, highlighting the potential for this compound in overcoming antibiotic resistance .

Cytotoxicity Assessment

While evaluating its antimicrobial properties, it is crucial to assess cytotoxicity. A study indicated that this compound exhibited low cytotoxicity against human cell lines at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

属性

IUPAC Name |

2,2-dichloro-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-14-7-4-2-6(3-5-7)12-9(13)8(10)11/h2-5,8H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDULUPZZPGFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2153-09-5 | |

| Record name | 2,2-DICHLORO-N-(4-METHOXY-PHENYL)-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。